molecular formula C19H17N5O2 B3018077 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1360220-88-7

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B3018077
CAS No.: 1360220-88-7
M. Wt: 347.378
InChI Key: SSRZWYZPGYNLNC-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation. This method yields a wide range of substituted pyrazolo[1,5-a]pyridines and related compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly on the pyrazolo[1,5-a]pyridine moiety, can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various oxidizing and reducing agents. The specific conditions depend on the desired modification of the compound.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications on the quinazolinone or pyrazolo[1,5-a]pyridine moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as kinases. The compound mimics the binding interactions of ATP in kinase active sites, inhibiting their activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is unique due to its specific combination of a quinazolinone core and a pyrazolo[1,5-a]pyridine moiety, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(20-11-14-12-22-24-9-4-3-7-17(14)24)8-10-23-13-21-16-6-2-1-5-15(16)19(23)26/h1-7,9,12-13H,8,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRZWYZPGYNLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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